molecular formula C13H13N3O3S B571548 Mirabegron (m8) CAS No. 1365244-64-9

Mirabegron (m8)

Cat. No.: B571548
CAS No.: 1365244-64-9
M. Wt: 291.325
InChI Key: ZFNAUJGSRYDGNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Mirabegron is a potent and selective agonist of beta-3 adrenergic receptors . These receptors are primarily found in the detrusor smooth muscle of the bladder .

Mode of Action

The activation of beta-3 receptors by Mirabegron leads to the relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle . This increases the bladder’s storage capacity, thereby alleviating feelings of urgency and frequency .

Biochemical Pathways

Mirabegron’s action on the beta-3 adrenergic receptors leads to an increase in the generation of cyclic AMP (cAMP), which in turn activates K+ channels, causing membrane hyperpolarization . This results in the relaxation of the detrusor muscle, inhibition of spontaneous contractile activity in the bladder, and reductions in bladder afferent activity .

Pharmacokinetics

Mirabegron is extensively metabolized via a number of mechanisms, although the unchanged parent drug is still the major circulating component following oral administration . The metabolic pathways include amide hydrolysis, glucuronidation, and minimal oxidative metabolism in vivo by CYP2D6 and CYP3A4 . The bioavailability of Mirabegron is reported to be between 29–35% . It has a protein binding capacity of 71% and an elimination half-life of 50 hours .

Result of Action

The primary result of Mirabegron’s action is the alleviation of symptoms associated with overactive bladder (OAB) - such as urge urinary incontinence, urgency, and urinary frequency . By relaxing the detrusor smooth muscle and increasing bladder capacity, Mirabegron helps to reduce these symptoms .

Action Environment

The efficacy and safety of Mirabegron can be influenced by various environmental factors. For instance, it has been found that the drug’s bioavailability is lower in pediatric patients compared to adults . Additionally, the drug’s safety profile can be affected by factors such as the patient’s renal and hepatic function . Therefore, it’s important for healthcare providers to consider these factors when prescribing Mirabegron.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mirabegron involves several key steps:

    Amide Condensation: Starting with p-nitrophenethylamine hydrochloride, ®-mandelic acid, and 2-aminothiazole-4-acetic acid, the initial amide condensation is performed.

    Carbonyl Reduction: The intermediate product undergoes carbonyl reduction.

    Nitro Reduction: The nitro group is reduced to an amine.

    Final Amide Condensation: The final product is obtained through another amide condensation step

Industrial Production Methods: In industrial settings, Mirabegron is produced using a similar multi-step process, often optimized for higher yields and purity. For example, one method involves the use of 1,4-dioxane as a reaction solvent and hydrochloric acid gas for the reaction, followed by extraction and recrystallization to achieve a high yield of 90.3% .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major product of these reactions is Mirabegron itself, with high purity achieved through recrystallization and other purification steps .

Scientific Research Applications

Mirabegron has a wide range of applications in scientific research:

Properties

IUPAC Name

2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c14-13-16-10(7-20-13)6-11(17)15-9-3-1-8(2-4-9)5-12(18)19/h1-4,7H,5-6H2,(H2,14,16)(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNAUJGSRYDGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NC(=O)CC2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365244-64-9
Record name YM-538853
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name YM-538853
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OBH7Z0622
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.